molecular formula C9H9N3O3 B170084 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 104556-86-7

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B170084
CAS No.: 104556-86-7
M. Wt: 207.19 g/mol
InChI Key: ZGCDOKYAYRHKOM-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound with the molecular formula C9H9N3O3 . It is a member of the pyrazolopyrimidine family, a group of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolopyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a variety of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives have been prepared via sequential site-selective cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of this compound are 207.06439116 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives have been synthesized for various scientific studies, focusing on their structural and chemical properties. For example, Takei, Yasuda, and Takagaki (1979) synthesized 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates, indicating a method for creating related compounds (Takei, H., Yasuda, N., & Takagaki, H., 1979).

Chemical Reactivity and Derivatives Synthesis

  • Studies on the reactivity of this compound have led to the synthesis of various derivatives. Bruni et al. (1994) explored the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, showing the synthesis of related compounds which can be significant in studying the compound's chemical behavior (Bruni, F., Selleri, S., Costanzo, A., Guerrini, G., & Casilli, M. L., 1994).

Ring-Chain Isomerism and Molecular Structure

Applications in Cyclization and Condensation Reactions

  • The compound and its derivatives are utilized in cyclization and condensation reactions, which are fundamental in organic chemistry and synthesis. For example, Danagulyan et al. (2011) explored the C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, providing insights into their chemical reactivity and potential applications in synthesis (Danagulyan, G., Boyakhchyan, A. P., Danagulyan, A. G., & Panosyan, H., 2011).

X-Ray Analysis and Structural Determination

Future Directions

The future directions for research on this compound could involve further exploration of its synthetic transformations, given their current research priority . Additionally, the potential applications of these compounds in medicinal chemistry and material science could be further investigated .

Biochemical Analysis

Biochemical Properties

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in these processes, leading to changes in cellular behavior . Its impact on cellular metabolism includes alterations in the production and utilization of energy, which can affect cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts phosphorylation events critical for signal transduction . This compound can also bind to nucleic acids, interfering with the transcription and translation processes . Additionally, this compound may interact with other biomolecules, such as proteins and lipids, altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression, which may result in altered cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or the reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis . Understanding these pathways is essential for optimizing the therapeutic potential of this compound and minimizing its adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside, it may bind to intracellular proteins or be sequestered in specific organelles, affecting its localization and accumulation . These factors influence the compound’s efficacy and toxicity in different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus

Properties

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDOKYAYRHKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160826, DTXSID701179368
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136178-56-8, 104556-86-7
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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